![molecular formula C7H10 B14482663 Bicyclo[4.1.0]hept-1(6)-ene CAS No. 66235-54-9](/img/structure/B14482663.png)
Bicyclo[4.1.0]hept-1(6)-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.1.0]hept-1(6)-ene, also known as norcarane, is a bicyclic hydrocarbon with the molecular formula C₇H₁₀. This compound is characterized by its unique structure, which consists of a cyclohexene ring fused to a cyclopropane ring. The compound is of significant interest in organic chemistry due to its strained ring system and potential for various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]hept-1(6)-ene can be synthesized through several methods. One common approach involves the photochemical reaction of bicyclo[2.2.2]oct-5-en-2-ones. This reaction typically involves the Diels-Alder reaction of cyclohexa-2,4-dienes with a dienophile, followed by photolysis in benzene upon high-pressure mercury lamp irradiation . Another method involves the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.1.0]hept-1(6)-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of bicyclo[4.1.0]heptane-2,4,5-triones, while reduction can yield less strained bicyclic hydrocarbons .
Applications De Recherche Scientifique
Bicyclo[4.1.0]hept-1(6)-ene has several scientific research applications:
Chemistry: The compound is used as a model system to study strained ring systems and their reactivity.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives are investigated for potential pharmaceutical applications.
Industry: It is used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of bicyclo[4.1.0]hept-1(6)-ene involves its ability to undergo various chemical transformations due to the strain in its ring system. This strain makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane (Norbornane): Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with a similar strained ring system.
Bicyclo[2.2.2]octane: A larger bicyclic compound with three fused rings.
Uniqueness
Bicyclo[4.1.0]hept-1(6)-ene is unique due to its specific ring strain and reactivity. Its structure allows for a wide range of chemical transformations that are not as easily achieved with other bicyclic compounds. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
66235-54-9 |
|---|---|
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
bicyclo[4.1.0]hept-1(6)-ene |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1-5H2 |
Clé InChI |
BSMJUXOCYDDVQP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



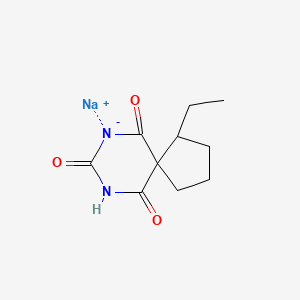
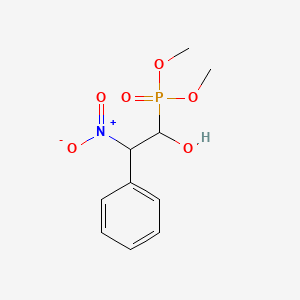
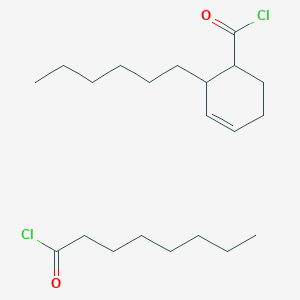
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)

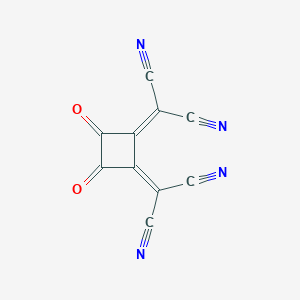
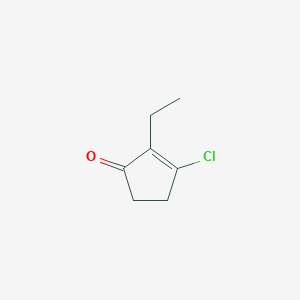


![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)
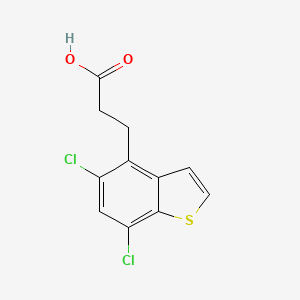
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)

